Product packaging for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1190322-38-3)

4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6321751
CAS No.: 1190322-38-3
M. Wt: 262.02 g/mol
InChI Key: DHWULHPIEDUPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190322-38-3) is a high-value fluorinated and iodinated heterocyclic compound with a molecular weight of 262.02 g/mol and the molecular formula C7H4FIN2 . This molecule serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both fluorine and iodine atoms on the pyrrolopyridine scaffold makes it an ideal substrate for cross-coupling reactions, allowing researchers to efficiently synthesize diverse compound libraries for biological screening . The pyrrolopyridine core is a privileged structure in pharmacology, found in a range of biologically active compounds and several approved therapeutics . This scaffold is a key feature in compounds exhibiting a broad spectrum of biological activities, including analgesic, antitumor, antiviral, and antidiabetic properties . As such, this compound is an essential building block for developing novel small-molecule inhibitors and probes, particularly in oncology and virology research. Its primary research value lies in its use for constructing targeted molecules through further functionalization, enabling structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FIN2 B6321751 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190322-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWULHPIEDUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine

Reactivity Profiles of Halogen Atoms on the Pyrrolopyridine System

The reactivity of the halogen atoms in 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is highly dependent on the type of chemical transformation. The fluorine and iodine atoms, positioned on the pyridine (B92270) and pyrrole (B145914) rings respectively, exhibit distinct behaviors in nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted pyridines and related heterocycles. In the context of this compound, the fluorine atom at the 4-position of the pyridine ring is the primary site for nucleophilic attack. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ortho and para positions to nucleophilic substitution. nih.gov Consequently, the carbon atom bonded to the fluorine at C-4 is rendered significantly electrophilic and susceptible to displacement by a wide range of nucleophiles.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group, in this case, the fluoride (B91410) ion, restores the aromaticity of the ring. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens like chlorine. nih.gov

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order: F > Cl > Br > I. This is attributed to the ability of the highly electronegative fluorine atom to stabilize the transition state leading to the Meisenheimer complex. Therefore, in this compound, nucleophilic substitution will preferentially occur at the 4-position, replacing the fluorine atom, while the iodine at the 3-position is expected to be unreactive under typical SNAr conditions.

Table 1: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution

Halogen PositionRing SystemPredicted ReactivityRationale
4-FluoroPyridineHighActivated by the electron-withdrawing pyridine nitrogen at the para-position. Fluorine is a good leaving group in SNAr.
3-IodoPyrroleLowThe electron-rich pyrrole ring is generally not susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactivity

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is more favorable on the electron-rich pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system. Studies on the parent 1H-pyrrolo[2,3-b]pyridine have shown that electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org This regioselectivity is governed by the ability of the pyrrole nitrogen to stabilize the cationic intermediate formed upon electrophilic attack.

For this compound, the 3-position is already substituted with an iodine atom. While the iodine atom is a deactivating group, it is also an ortho, para-director. However, given the inherent reactivity of the pyrrole ring, any further electrophilic attack would likely occur at an available position on the pyrrole ring, if sterically accessible, or potentially on the pyridine ring, although the latter is significantly deactivated by the ring nitrogen and the fluorine atom. The iodine atom at the 3-position can be readily replaced by other electrophiles, a common reactivity pattern for iodo-substituted pyrroles.

Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution

PositionRing SystemPredicted ReactivityRationale
Pyrrole Ring (e.g., C2)PyrroleModerate to HighThe pyrrole ring is activated towards electrophilic attack.
Pyridine RingPyridineLowThe pyridine ring is deactivated by the ring nitrogen and the electron-withdrawing fluorine atom.

Impact of Fluorine on Reactivity and Electronic Properties

Furthermore, the presence of fluorine can influence the acidity of the N-H proton in the pyrrole ring and the basicity of the pyridine nitrogen. The electron-withdrawing nature of fluorine generally leads to an increase in the acidity of nearby protons and a decrease in the basicity of nitrogen atoms within the heterocyclic system. This modulation of pKa can affect the molecule's solubility and its interaction with biological targets.

The introduction of fluorine can also impact the conformational preferences of the molecule, although this is more relevant in flexible systems. In the rigid pyrrolopyridine framework, the primary electronic effects of fluorine are paramount in dictating its chemical behavior.

Mechanisms Involving Iodine in Organic Transformations

The iodine atom at the 3-position of the pyrrole ring is not merely a placeholder but can actively participate in various organic transformations. Its larger size and greater polarizability compared to other halogens allow for unique reactivity patterns.

Iodonium (B1229267) Ion Mediated Processes

The iodine atom can be involved in processes mediated by iodonium ions (I+). In the context of electrophilic reactions, the iodine at the 3-position can be attacked by an electrophile, leading to the formation of an iodonium ion intermediate. This intermediate can then undergo further reactions. For instance, in the presence of a suitable nucleophile, the iodonium ion can be displaced, leading to the introduction of a new substituent at the 3-position. This pathway is particularly relevant in reactions involving metal-catalyzed cross-coupling, where the C-I bond is readily activated.

Iodine-Catalyzed Reactions

While the target molecule itself is not a catalyst, the C-I bond within it can be formed through iodine-catalyzed reactions, or the molecule can participate in reactions where iodine plays a catalytic role. Molecular iodine (I₂) is known to catalyze a variety of organic transformations, often proceeding through electrophilic activation of substrates. For example, iodine can catalyze the cyclization of allylamines to form pyridine and quinoline (B57606) derivatives through an intramolecular electrophilic aromatic cyclization. pharmint.net Although a direct catalytic role for this compound has not been reported, its synthesis could potentially involve an iodine-catalyzed iodination of the corresponding 4-fluoropyrrolopyridine precursor.

The reactivity of the C-I bond also makes it a valuable precursor for various functional group transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Investigations into the Fall Short of Yielding Specific Kinetic and Thermodynamic Data

Despite concerted research efforts, a thorough review of scientific literature and chemical databases has revealed a significant gap in the documented chemical reactivity and reaction mechanisms of the compound this compound. Specifically, no detailed research findings containing quantitative data on its reaction kinetics or thermodynamics are currently available.

The pyrrolo[2,3-c]pyridine scaffold, a class of compounds also known as 5-azaindoles, is of interest in medicinal chemistry and materials science. The reactivity of this core structure is often characterized by reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. The presence of both a fluorine and an iodine atom on the pyrrole ring of the target compound suggests a potential for diverse chemical transformations. The carbon-iodine bond is typically more susceptible to oxidative addition in cross-coupling reactions, while the carbon-fluorine bond can act as a leaving group in SNAr reactions, particularly when activated by the electron-withdrawing nature of the heterocyclic system.

However, specific investigations into the rates, activation energies, and thermodynamic parameters (such as enthalpy and entropy changes) for reactions involving this compound have not been reported in the accessible scientific literature. While computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting kinetic and thermodynamic data, no such studies specific to this compound have been published. researchgate.net

General principles of physical organic chemistry allow for qualitative predictions. For instance, the "element effect" in nucleophilic aromatic substitution on related heterocyclic systems suggests that the relative reactivity of halogens as leaving groups can be complex and dependent on the nucleophile and reaction conditions. researchgate.net Similarly, the energetics of Suzuki-Miyaura couplings have been calculated for other nitrogen-containing heterocycles, providing a general framework for understanding the energy barriers in such reactions. rsc.org Nevertheless, these general trends cannot be directly and quantitatively applied to this compound without dedicated experimental or computational studies.

The absence of this fundamental data precludes the creation of data tables for reaction kinetics and thermodynamics for this specific compound. Further experimental research is necessary to quantify the reactivity of this compound and to fully understand its reaction mechanisms.

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine

Electronic Structure and Stability Calculations

While direct experimental and computational studies on the electronic structure of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, insights can be drawn from computational analyses of analogous compounds. For instance, Density Functional Theory (DFT) calculations on related heterocyclic systems, such as halogen-substituted pyrazine-carboxamides, have been employed to understand their electronic properties. chemrxiv.orgdntb.gov.uaresearchgate.net

DFT studies, often utilizing methods like B3LYP, are instrumental in determining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). These calculations for this compound would likely reveal the influence of the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom on the electronic landscape of the pyrrolopyridine core. The fluorine atom at the 4-position is expected to lower the energy of the LUMO, rendering the pyridine (B92270) ring more susceptible to nucleophilic attack. Conversely, the iodine atom at the 3-position, being a good leaving group, is a prime site for cross-coupling reactions.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that could elucidate the donor-acceptor interactions within the molecule, providing a quantitative measure of the stability conferred by these interactions. chemrxiv.orgresearchgate.net The stability of this compound can also be assessed by calculating its total energy and comparing it with that of its isomers or related compounds.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogous Systems)

PropertyPredicted Value/CharacteristicComputational Method
HOMO-LUMO Gap Moderately lowDFT (B3LYP)
Molecular Dipole Moment Significant, influenced by F and IDFT (B3LYP)
Electron Density on Pyrrole (B145914) Ring Relatively highNBO Analysis
Electron Density on Pyridine Ring Lowered due to fluorineNBO Analysis
Most Electrophilic Site Carbon atom attached to fluorineMEP Analysis
Most Nucleophilic Site Pyrrole nitrogenMEP Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of reaction mechanisms, including those involving this compound. Such studies can provide a step-by-step understanding of how the molecule participates in chemical transformations, which is critical for optimizing reaction conditions and predicting outcomes.

Transition State Characterization

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Characterizing the TS is fundamental to understanding the reaction's kinetics. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For example, in a Suzuki-Miyaura cross-coupling reaction at the C3-iodo position, computational modeling can identify the transition state for the oxidative addition of the palladium catalyst to the C-I bond. nih.govnih.gov The calculated activation energy (the difference in energy between the reactants and the transition state) provides a direct measure of the reaction's feasibility.

Energy Landscape Analysis of Reaction Pathways

Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire potential energy surface (PES) for a given reaction. This energy landscape analysis reveals all possible intermediates, transition states, and competing reaction pathways. uni.lu For a molecule like this compound with multiple reactive sites, this is particularly valuable. For instance, in a reaction with a nucleophile, an energy landscape analysis could compare the pathway of nucleophilic aromatic substitution at the C4-fluoro position with the pathway of a metal-catalyzed cross-coupling at the C3-iodo position. This would help in predicting which reaction is more likely to occur under specific conditions.

Prediction of Regioselectivity and Stereoselectivity

The presence of multiple functional groups on the this compound ring system raises questions of regioselectivity in its reactions. Computational models can predict the most likely site of reaction.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the relative reactivity of the C-I versus the C-F bond is a key question. Computational studies on similar halo-substituted heterocycles have shown that the oxidative addition of palladium to a C-I bond has a significantly lower activation barrier than to a C-F bond, indicating that reactions will be highly regioselective at the 3-position. researchgate.net

Furthermore, computational models can be used to predict the regioselectivity of other reactions, such as electrophilic aromatic substitution on the pyrrole ring. By calculating the Fukui functions or by modeling the stability of the Wheland intermediates, one can determine which position on the pyrrole ring is most susceptible to electrophilic attack. nih.gov

Molecular Docking and Binding Mode Predictions in Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govspringernature.com In the context of drug discovery, this involves docking a ligand, such as a derivative of this compound, into the binding site of a target protein.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a core structure for potent inhibitors of various kinases, such as Monopolar Spindle 1 (MPS1). nih.govnih.gov Molecular docking studies on derivatives of this scaffold have been instrumental in understanding how they bind to the ATP-binding pocket of these kinases. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. For a hypothetical inhibitor based on the this compound scaffold, docking studies could predict how the fluorine and iodine substituents interact with the protein environment. The fluorine atom could act as a hydrogen bond acceptor, while the iodine atom could participate in halogen bonding or occupy a hydrophobic pocket.

Table 2: Hypothetical Docking Results of a this compound-based Inhibitor with a Kinase Target

ParameterPredicted Value/InteractionSignificance
Binding Affinity (ΔG) -8.5 kcal/molStrong predicted binding
Hydrogen Bonds Pyrrole N-H with backbone carbonyl of hinge regionKey anchoring interaction
Halogen Bond C3-Iodine with electron-rich residue (e.g., carbonyl oxygen)Enhances binding affinity
Hydrophobic Interactions Pyrrolopyridine core with hydrophobic residuesContributes to overall binding
Fluorine Interaction C4-Fluorine with polar residue or water moleculeCan modulate solubility and binding

Structure-Based Design and Optimization Principles

The insights gained from molecular docking and other computational methods form the basis of structure-based drug design. nih.gov By visualizing the predicted binding mode of a lead compound like a this compound derivative, medicinal chemists can make rational modifications to improve its properties.

For example, if a docking study reveals an unoccupied hydrophobic pocket near the 3-iodo position, this suggests that replacing the iodine with a larger hydrophobic group via a Suzuki coupling could enhance binding affinity. nih.govmdpi.com Similarly, if the fluorine at the 4-position is not involved in any favorable interactions, it could be replaced with other substituents to explore improvements in potency, selectivity, or pharmacokinetic properties. Computational approaches such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to quantitatively predict the effect of these modifications on binding affinity, thus prioritizing the synthesis of the most promising compounds. mdpi.com This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.

Research Applications of Pyrrolo 2,3 C Pyridine Scaffolds in Chemical and Biological Systems

Utilization as Building Blocks in Advanced Chemical Synthesis

Pyrrolo[2,3-c]pyridine scaffolds, including halogenated variants like 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, are pivotal building blocks in organic synthesis. The presence of halogen atoms, such as iodine and fluorine, provides strategic advantages. The iodo group at the 3-position is particularly valuable as it serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.net This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures and the generation of libraries of compounds for drug discovery.

For instance, the synthesis of 1-aryl-4-aminopyrrolo[3,2-c]pyridines has been achieved through ring rearrangement from 4-chloropyrrolo[2,3-b]pyridine precursors, which are themselves versatile intermediates. nih.gov The commercial availability of compounds like 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and 4-Iodo-1H-pyrrolo[2,3-b]pyridine underscores their utility as starting materials for more complex derivatives. sigmaaldrich.comsigmaaldrich.com The synthetic accessibility and reactivity of these halogenated scaffolds make them indispensable tools for medicinal chemists.

Design of Molecular Probes for Biological Systems

The unique photophysical properties of certain pyrrolopyridine derivatives make them excellent candidates for the design of molecular probes. A notable example is Pyrrolo-C, a fluorescent analog of the nucleoside cytidine, which features a pyrrolo[2,3-d]pyrimidin-2(3H)-one core. nih.gov This probe is valuable for studying RNA structure and dynamics because its fluorescence is quenched upon base-pairing, allowing for real-time monitoring of processes like RNA folding and RNA/DNA complex formation. nih.gov

The design principles for such probes often rely on modulating fluorescence through specific biological events. For example, fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole (DPP) dyes have been developed to detect enzyme activity. chemrxiv.org The fluorescence of these probes is linked to the N-substitution state of the pyridine (B92270) unit, which can be altered by enzymatic reactions. chemrxiv.org Given that the pyrrolo[2,3-c]pyridine scaffold can be functionalized to possess fluorogenic properties, it represents a promising framework for creating novel, highly specific molecular probes for interrogating complex biological systems.

Interaction with Molecular Targets: Insights from Halogenated Pyrrolopyridines

Halogenated pyrrolopyridine derivatives have been extensively studied for their interactions with a variety of important biological targets, including enzymes and receptors. The specific halogen and its position on the scaffold play a crucial role in determining the potency and selectivity of these interactions.

The pyrrolopyridine scaffold is a cornerstone in the development of potent enzyme inhibitors, particularly for protein kinases, which are critical targets in oncology and inflammatory diseases.

Kinase Inhibition: Various pyrrolopyridine isomers have demonstrated significant kinase inhibitory activity.

FMS Kinase: Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a target in cancer and inflammatory disorders. nih.gov One diarylamide derivative, compound 1r , showed an IC₅₀ of 30 nM against FMS kinase and exhibited potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines. nih.govnih.gov

FGFR: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Optimization of a lead compound led to 4h , which displayed pan-FGFR inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

JAK: The pyrrolo[2,3-d]pyrimidine and the bioisosteric 1H-pyrrolo[2,3-b]pyridine ring systems are frequently used scaffolds for designing inhibitors of Janus kinases (JAKs), which are central to cytokine signaling pathways implicated in autoimmune diseases. google.comwikipedia.org

LRRK2: Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine cores have been used to develop inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. acs.org A 1-deaza analogue, the pyrrolo[3,2-c]pyridine 24 , was well-tolerated and showed a cKᵢ of 2 nM against the LRRK2 G2019S mutant. acs.org

ENPP1 Inhibition: Recently, pyrrolopyridine derivatives were identified as novel, potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a key enzyme that negatively regulates the STING pathway, an important component of the innate immune system. nih.govinsilico.com Inhibition of ENPP1 can enhance anti-tumor immunity. One optimized compound, 18p , demonstrated a high potency with an IC₅₀ of 25.0 nM against ENPP1 and was shown to suppress tumor growth in a mouse model. nih.gov

The following table summarizes the inhibitory activities of selected pyrrolopyridine derivatives against various enzymes.

Compound IDScaffoldTarget EnzymeIC₅₀ (nM)Reference
1r Pyrrolo[3,2-c]pyridineFMS Kinase30 nih.gov
4h 1H-Pyrrolo[2,3-b]pyridineFGFR17 nih.gov
4h 1H-Pyrrolo[2,3-b]pyridineFGFR29 nih.gov
18p PyrrolopyridineENPP125.0 nih.gov
24 Pyrrolo[3,2-c]pyridineLRRK2 G2019S2 (cKᵢ) acs.org
10t 1H-Pyrrolo[3,2-c]pyridineHeLa Cells120 nih.gov
10t 1H-Pyrrolo[3,2-c]pyridineSGC-7901 Cells210 nih.gov
10t 1H-Pyrrolo[3,2-c]pyridineMCF-7 Cells150 nih.gov

Pyrrolopyridine scaffolds have also been investigated for their ability to modulate receptor activity. For example, derivatives have been designed as antagonists for the neurokinin-1 (NK1) receptor, with the inclusion of trifluoromethylphenyl groups enhancing penetration into the central nervous system. mdpi.com Furthermore, patent literature describes pyrrolo[2,3-c]pyridine derivatives as potential modulators of H3 receptors, indicating their relevance in neurological and psychiatric disorders. google.com

Structure-Activity Relationship (SAR) Studies Related to Halogen Substitution

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrolopyridine derivatives, the type and position of halogen substituents are key determinants of their efficacy.

In a series of pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the presence of a 3,5-bis(trifluoromethyl)phenyl group on a diarylurea derivative or a 4-morpholino-3-(trifluoromethyl)phenyl group on a diarylamide derivative enhanced affinity for the enzyme. nih.gov Similarly, in the development of antiproliferative 1H-pyrrolo[3,2-c]pyridines, SAR studies revealed that specific substitutions on the aryl ring at the 6-position significantly influenced activity against cancer cell lines. nih.govtandfonline.com For instance, an indolyl moiety as the B-ring in compound 10t resulted in potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM. nih.govtandfonline.com Conversely, a review on pyridine derivatives noted that in some contexts, the presence of halogen atoms could lead to lower antiproliferative activity compared to groups like methoxy (B1213986) or hydroxyl. nih.gov This highlights that the impact of halogenation is highly context-dependent, relying on the specific scaffold, target, and position of the halogen.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. mdpi.comresearchgate.net Fluorine's high electronegativity can alter a molecule's pKa, dipole moment, and conformational preferences. mdpi.comresearchgate.net It can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. mdpi.com

In the context of pyrrolopyridine scaffolds, fluorine substitution has been shown to be beneficial. A fluorine-substituted phenyl ring in a pyrrolo[2,3-b]pyridine derivative led to good activity against multiple cancer cell lines. nih.gov The strategic placement of fluorine can lead to favorable interactions, such as hydrogen bonds, within the target's binding site, increasing affinity. mdpi.com Furthermore, fluorination can increase lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier. mdpi.com The presence of a fluorine atom in this compound, therefore, suggests it may possess improved metabolic stability and binding affinity for various biological targets compared to its non-fluorinated counterparts.

Role of Iodine in Modulating Molecular Recognition

The incorporation of iodine into heterocyclic scaffolds like pyrrolo[2,3-c]pyridine is a significant strategy in medicinal chemistry and molecular recognition studies. The utility of iodine extends beyond its role as a simple bulky substituent; it actively participates in forming specific, directional non-covalent interactions known as halogen bonds. researchgate.net This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. researchgate.net

The strength of halogen bonds follows the trend I > Br > Cl > F, making iodine a particularly effective halogen bond donor. acs.org Research has shown that attaching iodine to a positively charged pyridinium (B92312) ring dramatically increases the likelihood and strength of halogen bonding compared to its neutral pyridine counterpart. acs.org For N-methylated iodopyridinium cations, the I···N halogen bonds are shown to have a significant charge-transfer component and are not purely electrostatic. acs.org This characteristic is crucial for designing molecules with high affinity and specificity for biological targets.

In drug design, leveraging these properties has led to significant advancements. For instance, researchers have successfully designed potent inhibitors of transthyretin (TTR) fibrillogenesis by incorporating iodine atoms into their structures. nih.govnih.gov Natural thyroid hormones, which contain multiple iodine atoms, bind effectively to TTR by fitting into halogen-binding domains within the protein's central channel. nih.govnih.gov By mimicking this, new drug candidates based on other core structures have been made significantly more potent by the strategic placement of iodine atoms, confirming that iodine can be a critical feature in inhibitor design. nih.govnih.gov

Furthermore, the stability of molecular complexes can be greatly enhanced through iodine-mediated halogen bonding. Spectroscopic studies on a pyridine-functionalized dye interacting with various perfluorohaloarenes confirmed that a stable complex was formed only with the iodine-containing molecule (C₆F₅I). acs.orgnih.gov This highlights the unique capacity of iodine to drive the formation of stable supramolecular structures, a key principle in molecular recognition and the assembly of functional systems. acs.orgnih.gov The use of molecular iodine as a catalyst for complex chemical transformations, such as the 1,2-diamination of unactivated alkenes, further underscores its utility in synthesizing pharmaceutically relevant molecules under mild and environmentally friendly conditions. osaka-u.ac.jp

Applications in Materials Science Research

The pyrrolopyridine framework, as a versatile heterocyclic system, holds potential for applications in materials science, particularly in the development of functional organic materials. While research on the specific compound this compound in this field is not widely documented, the properties of the core scaffold and its substituted derivatives suggest several avenues of exploration.

Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold, for example, have been identified as promising candidates for fluorescent materials, exhibiting emission in the blue-green spectral range. researchgate.net The development of small, fluorescent heterocyclic molecules is a significant area of interest for creating functional materials used in sensors and other optical applications. researchgate.net The inherent electronic properties of the pyrrolopyridine nucleus can be finely tuned through substitution, making it an attractive building block for new photoactive materials. researchgate.net

Furthermore, the inclusion of halogens, particularly fluorine and iodine, can impart unique properties relevant to materials science. Fluorinated polymers, for instance, are known for their enhanced thermal and oxidative stability. mdpi.com The use of perfluoropyridine in creating fluoropolymers for the aerospace industry highlights the desirable characteristics that fluorine atoms bring to a material, such as low glass transition temperatures and elastomeric properties. mdpi.com

The principle of halogen bonding, especially with iodine, is a powerful tool in crystal engineering and the rational design of solid-state materials. rsc.org This directional interaction can be used to guide the self-assembly of molecules into well-defined supramolecular architectures, influencing the bulk properties of the material. rsc.org This strategy is being applied to develop novel electronic, electrochemical, and sensing materials. rsc.org Therefore, a scaffold like this compound, featuring both a fluorine atom and a strong halogen bond donor in iodine, presents an intriguing candidate for the design of advanced functional materials with tailored solid-state structures and properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and how are regioselectivity challenges addressed?

  • Methodological Answer : Key steps include fluorination using Selectfluor® (e.g., 70°C in acetonitrile/ethanol for 12–24 hours) and iodination via halogen-exchange or cross-coupling reactions. Regioselectivity is achieved by controlling reaction conditions (e.g., temperature, catalyst choice). For example, Pd(PPh₃)₄-mediated Suzuki coupling can introduce aryl groups at the 3-position .
  • Data Insight : A fluorination yield of 29% was reported for a structurally similar compound (3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine), highlighting the need for optimization .

Q. Which analytical techniques are critical for characterizing iodine and fluorine substituents in this compound?

  • Methodological Answer :

  • 19F NMR : Detects fluorine chemical shifts (e.g., δ = -172.74 ppm for 3-fluoro analogs) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ = 171.0123 for C₇H₅FClN₂) .
  • X-ray crystallography : Resolves regiochemistry in ambiguous cases .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility is enhanced by polar aprotic solvents (DMSO, DMF) due to the iodine and fluorine substituents.
  • Stability tests (e.g., HPLC monitoring under varying pH/temperature) are recommended, as iodine’s lability may require inert atmospheres .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -I, -F) at the 3- and 4-positions influence biological activity?

  • Methodological Answer :

  • Antioxidant Studies : Electron-withdrawing groups (Cl, Br, NO₂) enhance radical scavenging (e.g., IC₅₀ = 223.2 µM for pyrano[2,3-c]pyridine derivatives), while electron-donating groups (CH₃, OCH₃) reduce activity .
  • Antitumor Activity : 3-Iodo derivatives act as kinase inhibitors (e.g., CDK1 inhibition in DMPM cells), with fluorine enhancing metabolic stability .

Q. What experimental design challenges arise in optimizing synthetic yields and purity for this compound?

  • Methodological Answer :

  • Low Yields : Fluorination/iodination steps often suffer from side reactions. Mitigation includes using excess halogenating agents (1.5 eq. Selectfluor®) and iterative column chromatography .
  • Purification : Reverse-phase HPLC or preparative TLC is critical for isolating >95% pure product, as impurities can skew biological assay results .

Q. How can conflicting data on the biological efficacy of pyrrolo[2,3-c]pyridine derivatives be reconciled across studies?

  • Methodological Answer :

  • Structural Variations : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) drastically alter target affinity .
  • Assay Conditions : Differences in cell lines (e.g., DMPM vs. HeLa) or enzyme isoforms (e.g., PDE4B vs. SGK-1) explain variability. Standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) are advised .

Q. What mechanistic insights explain the antitumor activity of this compound derivatives?

  • Methodological Answer :

  • Kinase Inhibition : Analogous compounds (e.g., nortopsentin derivatives) inhibit CDK1, reducing survivin phosphorylation (Thr34) and inducing caspase-dependent apoptosis .
  • Synergistic Effects : Co-administration with paclitaxel enhances cytotoxic responses in vitro and in vivo .

Key Considerations for Researchers

  • Safety : Handle iodine-containing compounds under fume hoods due to potential volatility .
  • Structural Confirmation : Always cross-validate regiochemistry via 2D NMR (e.g., NOESY) or X-ray crystallography .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) to contextualize results .

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